5-Bromo-4-chloro-2-methylpyrimidine chemical properties
5-Bromo-4-chloro-2-methylpyrimidine chemical properties
An In-depth Technical Guide to 5-Bromo-4-chloro-2-methylpyrimidine: Properties, Reactivity, and Applications
Introduction
5-Bromo-4-chloro-2-methylpyrimidine is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in modern organic synthesis. Its pyrimidine core, a privileged scaffold in medicinal chemistry, is strategically adorned with three distinct functional groups: a methyl group at the C2 position, and two different halogen atoms—chlorine at C4 and bromine at C5. This unique arrangement of reactive sites makes it an exceptionally versatile building block for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents and agrochemicals.[1][2]
The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of the electronegative halogen substituents, activates the molecule for a range of chemical transformations. The differential reactivity of the C4-chloro and C5-bromo positions allows for selective, sequential functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, chemical reactivity, and applications of 5-Bromo-4-chloro-2-methylpyrimidine, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
A foundational understanding of the physicochemical properties of 5-Bromo-4-chloro-2-methylpyrimidine is essential for its proper handling, storage, and application in synthetic chemistry.
Chemical Structure
Caption: Chemical structure of 5-Bromo-4-chloro-2-methylpyrimidine.
Data Summary
The core quantitative data for 5-Bromo-4-chloro-2-methylpyrimidine are summarized in the table below for easy reference.
| Property | Value | Reference |
| IUPAC Name | 5-bromo-4-chloro-2-methylpyrimidine | |
| CAS Number | 861383-73-5 | [3] |
| Molecular Formula | C₅H₄BrClN₂ | [3] |
| Molecular Weight | 207.46 g/mol | [3] |
| Appearance | Yellow to dark red to red-brown semi-solid or solid or liquid | |
| Purity | ≥97% | |
| Solubility | Soluble in common organic solvents like DMF, DMSO, and ethanol. | [4] |
| Storage Conditions | Store in an inert atmosphere at 2-8°C. | |
| InChI Key | TXPSNWJFOBWSCB-UHFFFAOYSA-N | |
| SMILES | CC1=NC(Cl)=NC(Br)=C1 |
Spectroscopic Profile
While specific published spectra for this compound are limited, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds. These data are critical for confirming identity and purity.[5]
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the C6-H proton and a singlet for the C2-methyl protons. The exact chemical shifts would depend on the deuterated solvent used.
-
¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The carbons attached to the halogens (C4 and C5) and the nitrogen atoms will show characteristic shifts.
-
Mass Spectrometry (MS): The mass spectrum is a powerful tool for identification due to the distinctive isotopic patterns of bromine and chlorine. The molecular ion peak (M+) will appear as a cluster of peaks reflecting the natural abundances of the isotopes: ³⁵Cl (~75.8%), ³⁷Cl (~24.2%), ⁷⁹Br (~50.7%), and ⁸¹Br (~49.3%).[5] Fragmentation may involve the loss of the methyl group or halogen atoms.[5]
Protocol: General Methodology for NMR and MS Data Acquisition[7]
1. Sample Preparation (NMR):
- Weigh 5-10 mg of purified 5-Bromo-4-chloro-2-methylpyrimidine.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved to obtain a homogeneous solution.
2. ¹H NMR Data Acquisition:
- Acquire the spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).
- Typical acquisition parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- Reference the chemical shifts to the residual solvent peak.
3. Mass Spectrometry Data Acquisition (e.g., ESI-MS):
- Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Infuse the solution directly into the electrospray ionization (ESI) source.
- Acquire the spectrum in positive ion mode, scanning a mass range appropriate for the molecular weight (e.g., m/z 50-500).
Reactivity and Chemical Transformations
The synthetic utility of 5-Bromo-4-chloro-2-methylpyrimidine stems from the differential reactivity of its halogen substituents, enabling a wide array of selective transformations.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrimidine ring is highly susceptible to nucleophilic attack. The chlorine atom at the C4 position is generally more reactive towards nucleophiles than the bromine at C5. This allows for selective displacement of the chloride by various nucleophiles such as amines, alkoxides, and thiols.[6][7]
Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: SNAr with an Amine
This protocol describes a general procedure for the reaction of 5-Bromo-4-chloro-2-methylpyrimidine with a primary or secondary amine.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-4-chloro-2-methylpyrimidine (1.0 equiv.).
-
Solvent and Reagents: Add a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF) or an alcohol like isopropanol. Add the desired amine (1.1-1.5 equiv.) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv.) to neutralize the HCl generated during the reaction.[2]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 60-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable for forming C-C and C-heteroatom bonds. For 5-Bromo-4-chloro-2-methylpyrimidine, these reactions typically occur with high selectivity at the more reactive C5-bromo position. The general reactivity trend for halogens in these couplings is I > Br > Cl.[8][9]
The Suzuki-Miyaura reaction couples the pyrimidine with an organoboron reagent (boronic acid or ester) to form a new C-C bond. This is one of the most powerful methods for introducing aryl or heteroaryl substituents at the C5 position.[8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Selective Suzuki-Miyaura Coupling[11][12]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 5-Bromo-4-chloro-2-methylpyrimidine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).[9]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or toluene and water.[9]
-
Reaction Conditions: Heat the mixture with vigorous stirring to 80-110°C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, dilute the mixture with water and extract with an appropriate organic solvent. Wash the combined organic phases, dry over a drying agent, and concentrate. Purify the residue via silica gel chromatography.
The Sonogashira coupling enables the formation of a C-C bond between the C5 position and a terminal alkyne, providing access to valuable alkynylpyrimidine intermediates. This reaction is co-catalyzed by palladium and copper(I).[10][11]
Caption: Experimental workflow for the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling[13][14]
-
Reaction Setup: To a dry, inert-atmosphere flask, add 5-Bromo-4-chloro-2-methylpyrimidine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Solvent and Base: Add a degassed solvent such as tetrahydrofuran (THF) or DMF, followed by a suitable amine base like triethylamine (Et₃N) or DIPEA (2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) until completion.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent. Dry, concentrate, and purify the crude product by column chromatography.
Applications in Research and Development
5-Bromo-4-chloro-2-methylpyrimidine is not an end product but a high-value intermediate. Its utility lies in its ability to act as a scaffold for building more complex molecules.
-
Medicinal Chemistry: The pyrimidine nucleus is a core component of many FDA-approved drugs, especially kinase inhibitors used in oncology.[2] This building block allows for the systematic exploration of the chemical space around the pyrimidine core, enabling the synthesis of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.[6][12]
-
Agrochemicals: Similar to pharmaceuticals, the pyrimidine scaffold is found in various herbicides and fungicides. This intermediate can be used to develop new crop protection agents.[1]
-
Materials Science: Functionalized pyrimidines can be incorporated into organic materials for applications in electronics and photonics, although this is a less common application.[6]
Safety and Handling
5-Bromo-4-chloro-2-methylpyrimidine is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Information
| Hazard | Code | Description | Pictogram |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| Eye Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| STOT, Single Exposure | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
Precautionary Measures[4][16]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P317: IF SWALLOWED: Get medical help.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.
References
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5-Bromo-2-chloro-4-methylpyrimidine | C5H4BrClN2 | CID 20600736 - PubChem. Available at: [Link]
-
5-Bromo-4-chloropyrimidine | C4H2BrClN2 | CID 12270078 - PubChem. Available at: [Link]
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Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. Available at: [Link]
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5-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 2734427 - PubChem. Available at: [Link]
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Recent Advances in Pyrimidine-Based Drugs - MDPI. Available at: [Link]
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Sonogashira cross-coupling reaction involving pyrimidines 20 - ResearchGate. Available at: [Link]
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Nucleophilic Substitution Reactions - Introduction - Master Organic Chemistry. Available at: [Link]
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COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. Available at: [Link]
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Sonogashira cross-coupling reaction of 5-bromoindole 15 with... - ResearchGate. Available at: [Link]
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5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g - ResearchGate. Available at: [Link]
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5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine - PubChem. Available at: [Link]
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5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed. Available at: [Link]
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Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C. Available at: [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
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Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC45422 Suzuki/]([Link] Suzuki/)
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5-BROMO-4-CHLORO-N-CYCLOPENTYL-2-PYRIMIDINAMINE - precisionFDA. Available at: [Link]
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Demeclocycline EP Impurity B | 14206-59-8 - SynZeal. Available at: [Link]
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